molecular formula C16H14OS B13104435 2-(3-Phenylpropanoyl)thiobenzaldehyde

2-(3-Phenylpropanoyl)thiobenzaldehyde

Cat. No.: B13104435
M. Wt: 254.3 g/mol
InChI Key: RDDKNVLGFMCEOS-UHFFFAOYSA-N
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Description

2-(3-Phenylpropanoyl)thiobenzaldehyde is an organic compound that belongs to the class of thiobenzaldehydes Thiobenzaldehydes are characterized by the presence of a sulfur atom replacing the oxygen atom in the aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylpropanoyl)thiobenzaldehyde typically involves the reaction of thiobenzaldehyde with 3-phenylpropanoic acid or its derivatives. One common method is the Friedel-Crafts acylation reaction, where thiobenzaldehyde reacts with 3-phenylpropanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylpropanoyl)thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the compound can yield the corresponding thiol or thioether. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, thioethers

    Substitution: Corresponding substituted products

Scientific Research Applications

2-(3-Phenylpropanoyl)thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving thiol-based redox reactions and as a probe for investigating sulfur-containing biomolecules.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Phenylpropanoyl)thiobenzaldehyde involves its interaction with molecular targets through its thiobenzaldehyde moiety. The sulfur atom in the thiobenzaldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including redox reactions and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Thiobenzaldehyde: The parent compound with a similar structure but without the 3-phenylpropanoyl group.

    3-Phenylpropanoic Acid: A precursor in the synthesis of 2-(3-Phenylpropanoyl)thiobenzaldehyde.

    Benzaldehyde: Similar structure but with an oxygen atom instead of sulfur.

Uniqueness

This compound is unique due to the presence of both the thiobenzaldehyde and 3-phenylpropanoyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

IUPAC Name

2-(3-phenylpropanoyl)thiobenzaldehyde

InChI

InChI=1S/C16H14OS/c17-16(11-10-13-6-2-1-3-7-13)15-9-5-4-8-14(15)12-18/h1-9,12H,10-11H2

InChI Key

RDDKNVLGFMCEOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C=S

Origin of Product

United States

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